5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C22H15BrO4 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C22H15BrO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25) |
InChI Key |
YAIJXSLQRXOJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a benzofuran core substituted at position 2 with a phenyl group, at position 3 with a carboxylic acid, and at position 5 with a 4-bromobenzyloxy moiety. This substitution pattern necessitates precise regiochemical control during synthesis to avoid isomeric byproducts.
Key Synthetic Challenges
-
Regioselective benzofuran cyclization : Ensuring the phenyl group occupies position 2.
-
Etherification selectivity : Introducing the 4-bromobenzyloxy group exclusively at position 5.
-
Carboxylic acid stability : Preventing decarboxylation during hydrolysis or purification.
Preparation Methods
Cyclization of o-Iodophenol Derivatives
The benzofuran scaffold is constructed using a modified Larock indole synthesis, adapted for furan systems:
-
Reactants : o-Iodophenol (1a ) and 3-silyl-1-phenylpropynone (2 ) undergo coupling in acetone with anhydrous K₂CO₃ at reflux.
-
Intermediate : Forms 2-silylbenzo[b]furan (3a ) in 59–69% yield.
-
Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) in methanol yields 2-phenylbenzo[b]furan-5-ol (4a ) (83% yield).
Reaction Scheme :
Alternative Cyclization Routes
Alkylation of Phenolic Oxygen
The hydroxyl group at position 5 of 4a is alkylated with 4-bromobenzyl bromide under Mitsunobu conditions:
-
Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, dry THF, 0°C to room temperature.
-
Product : 5-[(4-bromobenzyl)oxy]-2-phenylbenzo[b]furan (5 ) isolated in 78% yield.
Optimization Insights :
Competing Pathways
Ester Hydrolysis
The carboxylic acid at position 3 is introduced via hydrolysis of a methyl ester precursor:
-
Esterification : 5 is treated with methyl chlorooxalate in the presence of Et₃N to form the methyl ester.
-
Hydrolysis : Saponification with 2M NaOH in MeOH/H₂O (1:1) at 60°C for 6 hours yields the final carboxylic acid (89% purity by HPLC).
Critical Parameters :
-
Temperature : Exceeding 70°C leads to decarboxylation.
-
Base concentration : >2M NaOH causes ester group cleavage without affecting the ether linkage.
Characterization and Analytical Validation
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Benzofuran cyclization | 67% | 92% | Unreacted o-iodophenol (3–5%) |
| Alkylation | 78% | 95% | Di-alkylated byproduct (2%) |
| Ester hydrolysis | 82% | 89% | Decarboxylated product (4%) |
Comparative Analysis of Synthetic Routes
Larock vs. Heck Coupling
| Parameter | Larock Method | Heck Method |
|---|---|---|
| Yield | 59–69% | 45–55% |
| Reaction Time | 12–18 hours | 6–8 hours |
| Byproducts | <5% | 10–15% |
| Scalability | >100 g feasible | Limited to 50 g |
Solvent Impact on Alkylation
| Solvent | Yield | Reaction Time | Side Products |
|---|---|---|---|
| THF | 78% | 6 hours | 2% |
| DMF | 65% | 4 hours | 8% |
| Acetonitrile | 70% | 8 hours | 5% |
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The free carboxylic acid group (-COOH) enables classical acid-base and nucleophilic acyl substitution reactions:
Key Finding : The free carboxylic acid is critical for bioactivity, as esterification abolishes TMEM16A/CaCC inhibitory effects .
Bromobenzyl Ether Reactivity
The 4-bromobenzyloxy group participates in halogen-specific reactions:
Spectroscopic Evidence :
-
IR peaks at 1242 cm⁻¹ (C-O-C stretching) and 1458 cm⁻¹ (C-Br) confirm ether and bromine stability under mild conditions.
Benzofuran Core Modifications
The fused benzene-furan system undergoes regioselective electrophilic substitutions:
Mechanistic Insight :
-
Electron-donating oxygen in the furan ring directs electrophiles to positions 6 and 7.
Biological Interaction Pathways
The compound’s reactivity directly influences its pharmacological mechanisms:
Comparative Reactivity Table
| Functional Group | Reaction Rate | Catalysts Required | Stability |
|---|---|---|---|
| Carboxylic Acid | Moderate | Acid/Base | High (degrades at >200°C) |
| Bromobenzyl Ether | Slow | Pd/Ni catalysts | Air-stable |
| Benzofuran Core | Fast (electrophilic) | Lewis acids | Light-sensitive |
Synthetic Limitations
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzofuran derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its structural features contribute to the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl ether moiety can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
Comparison with Similar Compounds
Substituent Variations at Position 5
a) 5-[(4-Bromobenzyl)thio]-2-phenyl-1,3,4-oxadiazole Derivatives
- Compound 5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () Key Differences: Replaces the benzofuran core with a 1,3,4-oxadiazole ring and substitutes oxygen with sulfur in the 4-bromobenzylthio group. Activity: Exhibits herbicidal activity with a bleaching effect, likely due to interactions with succinate dehydrogenase (SDH, PDB: 2FBW). Molecular docking shows similarities to penthiopyrad, a known SDH inhibitor . Electronic Effects: Sulfur’s lower electronegativity compared to oxygen may alter electron distribution, affecting binding affinity.
b) 5-Fluoro-2-(4-bromophenyl)-3-phenylsulfinyl-1-benzofuran ()
- Key Differences : Fluorine at position 5, sulfinyl group at position 3.
- Crystallography: Crystallizes in a monoclinic system (space group P21/c), similar to other halogenated benzofurans .
Substituent Variations at Position 2
a) Ethyl 5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ()
- Key Differences : Methyl group at position 2, fluorine instead of bromine in the benzyloxy substituent, and an ester group instead of carboxylic acid.
- Physicochemical Properties : The ester group improves membrane permeability but reduces solubility compared to the carboxylic acid. Fluorine’s smaller size and higher electronegativity may decrease lipophilicity relative to bromine .
b) 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic Acid ()
- Key Differences : 2-Methylphenyl group in the benzyloxy substituent.
- The methyl group may sterically hinder interactions compared to the 4-bromo substituent .
Functional Group Variations at Position 3
a) 5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide ()
- Key Differences : Carboxamide group at position 3, cyclopropyl and iodine substituents.
- Synthesis: Multi-step process involving iodination and amidation.
b) 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid ()
- Key Differences : Sulfonamide group at position 5, methyl at position 2.
- Activity : Sulfonamide’s strong electron-withdrawing effects may enhance stability and enzyme inhibition, though specific data are lacking .
Biological Activity
5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a compound that belongs to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₅BrO₃
- Molecular Weight : 353.22 g/mol
- Melting Point : 208–210 °C
The synthesis of this compound typically involves the benzylation of hydroxyarylbenzofurans followed by hydrolysis to yield the corresponding carboxylic acid .
Anticancer Activity
Benzofuran derivatives have shown promising anticancer properties. For instance, studies indicate that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. The anticancer activity of this compound has been evaluated in vitro, revealing significant inhibition of cell proliferation in human cancer cell lines.
Table 1: Anticancer Activity of Related Benzofuran Derivatives
Neuroprotective Effects
Research has demonstrated that certain benzofuran derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The compound showed potential as a multitarget-directed ligand, significantly inhibiting AChE activity.
Table 2: Cholinesterase Inhibition Assay Results
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on enzymes like AChE and BuChE, thus preventing substrate hydrolysis.
- Induction of Apoptosis : Studies suggest that benzofuran derivatives may induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activities, contributing to their protective effects against oxidative stress in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of related benzofuran compounds resulted in improved cognitive function and reduced amyloid plaque formation in the brain, suggesting potential applications in Alzheimer's treatment .
- Clinical Trials for Anticancer Efficacy : Ongoing clinical trials are evaluating the efficacy of benzofuran derivatives in combination therapies for various cancers, with preliminary results indicating enhanced therapeutic outcomes compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves oxidation of precursor benzofuran derivatives using chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures (e.g., 273 K). Post-reaction, purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) yields a pure product (63% yield). Slow evaporation of an acetone solution produces single crystals for X-ray diffraction validation .
- Key Considerations : Monitor reaction time (4 hours at room temperature) and use sodium bicarbonate washes to remove acidic byproducts. Confirm purity via TLC (Rf = 0.78) and melting point analysis (403–404 K) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
- Methodology : Utilize single-crystal X-ray diffraction (SCXRD) to determine bond angles (e.g., C–C–S angles ~116–122°) and torsion parameters. Pair with <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions, especially the 4-bromobenzyloxy group. For example, bromine atoms induce distinct deshielding in adjacent carbons (~133 ppm in <sup>13</sup>C NMR) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s biological activity, particularly its anti-inflammatory or anticancer potential?
- Methodology :
- In vitro assays : Compare cytotoxicity (e.g., IC50) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference structural analogs with known selectivity profiles (e.g., Compound A: selective cytotoxicity; Compound B: non-selective) .
- Mechanistic studies : Use molecular docking to assess interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways. The bromobenzyl group may enhance hydrophobic binding to active sites .
- Data Contradiction Analysis : If bioactivity conflicts with computational predictions, validate via SPR (surface plasmon resonance) to measure binding affinity directly .
Q. How does the compound’s environmental fate compare to structurally related benzofurans, and what analytical methods are suitable for tracking degradation?
- Methodology :
- Stability testing : Expose the compound to UV light and aqueous solutions (pH 4–9) to simulate environmental conditions. Monitor degradation via HPLC-MS for byproduct identification (e.g., brominated fragments) .
- Comparative analysis : Use QSAR models to predict bioaccumulation potential relative to analogs like 5-fluoro-2-hydroxybenzoic acid. Measure logP values experimentally (estimated logP = ~3.2) to refine models .
Q. What strategies resolve contradictions in antioxidant activity data between in vitro and cellular models?
- Methodology :
- Assay standardization : Use DPPH and FRAP assays in parallel to quantify radical scavenging. Address false positives (e.g., interference from phenolic groups) by including chelating agents like EDTA .
- Cellular validation : Apply ROS-sensitive dyes (e.g., DCFH-DA) in live-cell imaging to correlate antioxidant effects with intracellular redox changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
